molecular formula C20H12ClNO3S B5908618 5-{[5-(3-chlorophenyl)-2-furyl]methylene}-3-phenyl-1,3-thiazolidine-2,4-dione

5-{[5-(3-chlorophenyl)-2-furyl]methylene}-3-phenyl-1,3-thiazolidine-2,4-dione

Cat. No. B5908618
M. Wt: 381.8 g/mol
InChI Key: QSNJJCWHNGNZDZ-PDGQHHTCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[5-(3-chlorophenyl)-2-furyl]methylene}-3-phenyl-1,3-thiazolidine-2,4-dione is a compound that belongs to the class of thiazolidinediones. It has been studied for its potential applications in the field of medicine due to its unique chemical structure and properties.

Mechanism of Action

The mechanism of action of 5-{[5-(3-chlorophenyl)-2-furyl]methylene}-3-phenyl-1,3-thiazolidine-2,4-dione is not fully understood. However, it is believed to act by activating peroxisome proliferator-activated receptor gamma (PPARγ) which plays a key role in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects:
Studies have shown that 5-{[5-(3-chlorophenyl)-2-furyl]methylene}-3-phenyl-1,3-thiazolidine-2,4-dione can improve insulin sensitivity, reduce inflammation, and inhibit cancer cell growth. It has also been shown to have antioxidant properties and can protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using 5-{[5-(3-chlorophenyl)-2-furyl]methylene}-3-phenyl-1,3-thiazolidine-2,4-dione in lab experiments is its unique chemical structure and properties. This makes it a potentially useful compound for studying various biological processes. However, one limitation is that its mechanism of action is not fully understood and further research is needed to fully elucidate its effects.

Future Directions

There are several future directions for research on 5-{[5-(3-chlorophenyl)-2-furyl]methylene}-3-phenyl-1,3-thiazolidine-2,4-dione. One direction is to further investigate its potential applications in the treatment of diabetes and obesity. Another direction is to study its effects on other biological processes such as inflammation and oxidative stress. Additionally, more research is needed to fully understand its mechanism of action and how it can be optimized for therapeutic use.

Synthesis Methods

The synthesis of 5-{[5-(3-chlorophenyl)-2-furyl]methylene}-3-phenyl-1,3-thiazolidine-2,4-dione involves the reaction of 3-chlorobenzaldehyde with 2-furylcarboxaldehyde in the presence of sodium hydroxide. The resulting product is then reacted with thiourea to obtain the final product.

Scientific Research Applications

5-{[5-(3-chlorophenyl)-2-furyl]methylene}-3-phenyl-1,3-thiazolidine-2,4-dione has been studied for its potential applications in various fields of medicine. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use in the treatment of diabetes and obesity.

properties

IUPAC Name

(5Z)-5-[[5-(3-chlorophenyl)furan-2-yl]methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClNO3S/c21-14-6-4-5-13(11-14)17-10-9-16(25-17)12-18-19(23)22(20(24)26-18)15-7-2-1-3-8-15/h1-12H/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSNJJCWHNGNZDZ-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC(=CC=C4)Cl)SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(O3)C4=CC(=CC=C4)Cl)/SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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